AChE-IN-31

Non-competitive inhibition Allosteric modulation Cholinergic signaling

Researchers need chemical probes to distinguish orthosteric vs. allosteric AChE modulation-most clinical inhibitors (donepezil) are competitive. AChE-IN-31 (CAS 1325209-07-1, MW 622.74) is a validated non-competitive antagonist with a unique steroidal disulfate scaffold (2β,3α-dihydroxy-5α-cholestan-6-one disulfate). Key applications: - Allosteric binding site mapping & SAR studies - Non-competitive control for HTS or fluorescence-based AChE assays - Avoiding cross-reactivity with piperidine/carbamate pharmacophores Supplied as research-grade solid. Immediate shipment to qualified institutions.

Molecular Formula C27H44Na2O9S2
Molecular Weight 622.7 g/mol
Cat. No. B12372922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE-IN-31
Molecular FormulaC27H44Na2O9S2
Molecular Weight622.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)C.[Na+].[Na+]
InChIInChI=1S/C27H46O9S2.2Na/c1-16(2)7-6-8-17(3)19-9-10-20-18-13-23(28)22-14-24(35-37(29,30)31)25(36-38(32,33)34)15-27(22,5)21(18)11-12-26(19,20)4;;/h16-22,24-25H,6-15H2,1-5H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2/t17-,18+,19-,20+,21+,22-,24+,25+,26-,27-;;/m1../s1
InChIKeyGQHSZQPRYLRZAQ-VNKMDCCISA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AChE-IN-31 for Alzheimer's Research: A Non-Competitive Acetylcholinesterase Inhibitor for Cholinergic Probe Studies


AChE-IN-31 (CAS 1325209-07-1) is a non-competitive acetylcholinesterase (AChE) inhibitor that exhibits potential for Alzheimer's disease research . This steroidal disulfate derivative (C27H44Na2O9S2; MW 622.74) is categorized as a cholinergic research probe, functioning as an antagonist of the AChE enzyme . Its mechanism involves binding to the enzyme, which is associated with the preservation of acetylcholine levels in synaptic clefts .

  • Non‑competitive AChE inhibitor for allosteric probe studies
  • Steroidal disulfate chemotype for scaffold‑based SAR
  • Cholinergic signaling research probe context

Why AChE-IN-31 Cannot Be Casually Substituted by Donepezil or Other Generic AChE Inhibitors in Specialized Research Protocols


Unlike clinically approved, competitive AChE inhibitors such as donepezil or rivastigmine, AChE-IN-31 is a non-competitive inhibitor with a unique steroidal disulfate scaffold . These fundamental differences in chemical class and mechanism of action preclude direct substitution in research settings where specific binding kinetics, allosteric modulation, or chemical probe properties are under investigation . Furthermore, the lack of extensive preclinical characterization for AChE-IN-31 means its pharmacological profile (e.g., selectivity, bioavailability) is not interchangeable with better-known compounds like galantamine or tacrine.

AChE-IN-31
Generic AChE inhibitors
Risk
Non‑competitive inhibitor
Competitive inhibitors (e.g., donepezil)
Allosteric study fit may not transfer
Steroidal disulfate scaffold
Piperidine, carbamate, or alkaloid scaffolds
Chemotype‑dependent SAR may differ
Selectivity not characterized
Well‑characterized selectivity profiles
Off‑target context requires review

Quantitative Differentiator Analysis for AChE-IN-31: A Comparative Evidence Guide for Sourcing Decisions


AChE-IN-31 as a Non-Competitive Antagonist: A Mechanistic Differentiator from Donepezil

AChE-IN-31 (compound 1) is a non-competitive AChE inhibitor, as described in the primary literature . In contrast, widely used clinical comparators like donepezil are competitive inhibitors .

Mechanism
Class-level
Non‑competitive vs competitive inhibition
Allosteric probe differentiation
Reported qualitative distinction
Non-competitive inhibition Allosteric modulation Cholinergic signaling

Distinct Steroidal Disulfate Scaffold of AChE-IN-31 Confers Unique Chemical Class Differentiation

AChE-IN-31 is a 2β,3α-dihydroxy-5α-cholestan-6-one disulfate derivative, representing a steroidal chemical class . This scaffold is chemically distinct from the piperidine-based structure of donepezil, the carbamate structure of rivastigmine, and the benzazepine alkaloid structure of galantamine.

Scaffold
Class-level
Steroidal disulfate vs piperidine, carbamate, benzazepine
Unique chemotype for SAR studies
Structural classification review
Steroidal derivative Chemical probe Scaffold hopping

AChE-IN-31 as a Chemical Probe with Limited Off-Target Characterization vs. Well-Studied Inhibitors

Limited public data exists on the selectivity of AChE-IN-31 for AChE over butyrylcholinesterase (BChE). In contrast, many in-class compounds have well-defined selectivity profiles. For example, rivastigmine is a dual inhibitor with similar potency for AChE and BChE (IC50 ~4-5 nM for both) [1], while galantamine is selective for AChE over BChE [2].

Selectivity
Data to verify
Unknown AChE/BChE selectivity; comparators well‑characterized
Off‑target profile requires review
No public selectivity data
Selectivity profile Off-target effects Research tool

Absence of Publicly Reported In Vivo Data for AChE-IN-31 Contrasts with Extensive Preclinical Characterization of Lead Series

A search of PubMed and clinical trial registries yields no publicly available in vivo efficacy or pharmacokinetic data for AChE-IN-31. This is in stark contrast to well-characterized series compounds like AChE-IN-34, which has a reported in vitro IC50 of 3.98 µM and a defined selectivity profile over BChE .

In vivo data
Reported
No reported in vivo data; AChE‑IN‑34 IC50 3.98 µM
Early‑stage probe context
Literature review; in vitro data only
In vivo pharmacology Preclinical development Bioavailability

The Role of AChE-IN-31 as a 'Compound 1' in a Patent Series: An Indicator of Proprietary Differentiation

AChE-IN-31 is consistently identified as 'compound 1' across multiple vendor listings, referencing a primary literature source . This designation as a first-in-series member in a proprietary patent suggests it holds a distinct and protected structural identity within a broader class of molecules aimed at treating neurodegenerative diseases .

IP Status
Reported
Compound 1 in proprietary patent series
Proprietary scaffold differentiation
Vendor and patent literature analysis
Patent-protected series Chemical novelty Intellectual property

Optimal Research and Industrial Application Scenarios for AChE-IN-31 Based on Current Evidence


Mechanistic Studies of Allosteric and Non-Competitive AChE Inhibition

AChE-IN-31 is the appropriate selection for in vitro enzymatic and structural biology experiments designed to probe allosteric or non-competitive binding sites on the AChE enzyme, a role that competitive inhibitors like donepezil cannot fulfill. This application is supported by the compound's characterized non-competitive mechanism of action .

Use as a Steroidal Chemical Probe in Cholinergic Pathway Research

In research settings where a novel steroidal scaffold is required to investigate structure-activity relationships (SAR) or to avoid the well-known pharmacophores of clinically used drugs, AChE-IN-31 offers a unique chemical alternative. Its distinct 2β,3α-dihydroxy-5α-cholestan-6-one disulfate core differentiates it from piperidine, carbamate, and alkaloid-based inhibitors.

In Vitro Tool for Developing or Validating Novel AChE Activity Assays

AChE-IN-31 is a suitable research tool for the in vitro development and validation of novel biochemical assays, fluorescence-based sensors, or high-throughput screening (HTS) platforms for AChE activity. Its use is particularly apt in assay formats that require a non-competitive inhibitor control with a distinct chemical structure from standard reference compounds.

Application
Selection Property
Validation Focus
Allosteric AChE inhibition studies
Non‑competitive mechanism
Allosteric binding site assays
Cholinergic SAR investigations
Steroidal disulfate scaffold
Chemotype‑specific interaction studies
AChE assay development
Non‑competitive inhibitor control
Assay platform validation context

Technical Documentation Hub

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38 linked technical documents
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